cis-Fluorochloridone
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Overview
Description
cis-Fluorochloridone: is a selective pre-emergence herbicide used to control a range of weeds in various crops, including cereals, potatoes, and umbelliferous crops. It is a member of the pyrrolidinone family and is known for its ability to inhibit the biosynthesis of carotenoids, leading to the bleaching of plant leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Fluorochloridone involves the reaction of 3-chloro-4-chloromethyl-1-(3-trifluoromethylphenyl)-2-pyrrolidinone with various reagents under controlled conditions. The process typically includes the use of chlorinating agents and fluorinating agents to introduce the chlorine and fluorine atoms into the molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for agricultural use .
Chemical Reactions Analysis
Types of Reactions: cis-Fluorochloridone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one or more atoms in the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
cis-Fluorochloridone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of herbicides on plant biochemistry and physiology.
Biology: Investigated for its impact on various biological systems, including its effects on soil microorganisms and plant growth.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific biochemical pathways.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices
Mechanism of Action
The mechanism of action of cis-Fluorochloridone involves the inhibition of carotenoid biosynthesis in plants. This inhibition leads to the bleaching of plant leaves, ultimately causing the death of the targeted weeds. The compound interferes with the enzyme phytoene desaturase, which is crucial for the biosynthesis of carotenoids .
Comparison with Similar Compounds
trans-Fluorochloridone: The trans isomer of fluorochloridone, which has different herbicidal activity.
Fluorochloridone: A mixture of cis and trans isomers, commonly used in agricultural applications.
Uniqueness: cis-Fluorochloridone is unique due to its specific isomeric form, which provides distinct herbicidal properties compared to its trans counterpart. The cis isomer is often preferred for certain applications due to its higher efficacy in controlling specific weed species .
Properties
CAS No. |
61213-59-0 |
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Molecular Formula |
C12H10Cl2F3NO |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
(3R,4S)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10-/m1/s1 |
InChI Key |
OQZCSNDVOWYALR-GMSGAONNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Origin of Product |
United States |
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